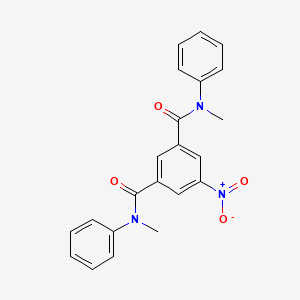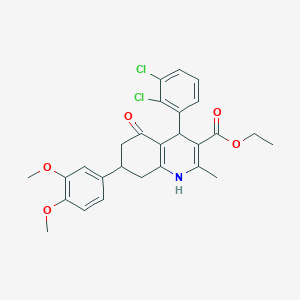
7-chloro-N-(3,4-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-クロロ-N-(3,4-ジメチルフェニル)-4-ニトロ-2,1,3-ベンゾオキサジアゾール-5-アミンは、ベンゾオキサジアゾール類に属する複雑な有機化合物です。この化合物は、クロロ、ニトロ、ジメチルフェニル基で置換されたベンゾオキサジアゾール環を含むその独特の構造が特徴です。
準備方法
合成経路と反応条件
7-クロロ-N-(3,4-ジメチルフェニル)-4-ニトロ-2,1,3-ベンゾオキサジアゾール-5-アミンの合成は、通常、置換されたo-フェニレンジアミンと適切なアルデヒドまたはケトンとの縮合反応によって行われます。 一般的な方法の1つは、La(NO3)3·6H2Oを触媒として使用して反応を促進する方法です 。反応条件は、目的の生成物を高純度かつ高収率で得るために、制御された温度と特定の溶媒を必要とする場合が多いです。
工業生産方法
この特定の化合物の詳細な工業生産方法は容易には入手できませんが、一般的なアプローチは、実験室での合成方法をスケールアップすることです。これには、反応条件の最適化、工業グレードの触媒の使用、連続フロー反応器の採用による効率と収率の向上などが含まれます。
化学反応の分析
反応の種類
7-クロロ-N-(3,4-ジメチルフェニル)-4-ニトロ-2,1,3-ベンゾオキサジアゾール-5-アミンは、次のような様々な化学反応を起こす可能性があります。
酸化: 特定の条件下で、ニトロ基をアミノ基に還元することができます。
還元: この化合物は、異なる誘導体に変換するために還元することができます。
置換: クロロ基は、他の求核剤で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) または触媒の存在下での水素ガス (H2) などの還元剤を使用することができます。
置換: アミンやチオールなどの求核剤は、適切な条件下でクロロ基を置換するために使用することができます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、ニトロ基の還元によってアミン誘導体が生成され、クロロ基の置換によって様々な置換ベンゾオキサジアゾール化合物が生成される可能性があります。
科学研究での応用
7-クロロ-N-(3,4-ジメチルフェニル)-4-ニトロ-2,1,3-ベンゾオキサジアゾール-5-アミンは、科学研究でいくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物の誘導体は、抗菌作用や抗癌作用など、潜在的な生物活性について研究されています。
医学: 治療薬としての可能性を探るために研究が続けられています。
産業: 特定の特性を持つ新素材の開発に使用される可能性があります。
科学的研究の応用
7-chloro-N-(3,4-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
作用機序
7-クロロ-N-(3,4-ジメチルフェニル)-4-ニトロ-2,1,3-ベンゾオキサジアゾール-5-アミンの作用機序は、特定の分子標的との相互作用を含みます。ニトロ基は、細胞成分と相互作用する反応性中間体を形成するために還元される可能性があります。クロロ基とジメチルフェニル基は、化合物の全体的な安定性と反応性に寄与し、生物分子との相互作用に影響を与えます。
類似の化合物との比較
類似の化合物
7-クロロ-N-(3,4-ジメチルフェニル)-4-キナゾリンアミン: この化合物は、同様のコア構造を共有していますが、ベンゾオキサジアゾール環に結合している置換基が異なります.
7-クロロ-N-(3,4-ジメチルフェニル)-8-メチル-2-(2-チエニル)-4-キノリンカルボキサミド: 別の関連化合物で、置換パターンが異なります.
独自性
7-クロロ-N-(3,4-ジメチルフェニル)-4-ニトロ-2,1,3-ベンゾオキサジアゾール-5-アミンは、特定の置換基の組み合わせにより、明確な化学的および生物学的特性が与えられており、ユニークな化合物です。
類似化合物との比較
Similar Compounds
7-chloro-N-(3,4-dimethylphenyl)-4-quinazolinamine: This compound shares a similar core structure but differs in the substituents attached to the benzoxadiazole ring.
7-chloro-N-(3,4-dimethylphenyl)-8-methyl-2-(2-thienyl)-4-quinolinecarboxamide: Another related compound with a different substitution pattern.
Uniqueness
7-chloro-N-(3,4-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
特性
分子式 |
C14H11ClN4O3 |
|---|---|
分子量 |
318.71 g/mol |
IUPAC名 |
7-chloro-N-(3,4-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine |
InChI |
InChI=1S/C14H11ClN4O3/c1-7-3-4-9(5-8(7)2)16-11-6-10(15)12-13(18-22-17-12)14(11)19(20)21/h3-6,16H,1-2H3 |
InChIキー |
JVCKWHYGSORGPU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methoxy-2-[2-phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl]phenol](/img/structure/B11640113.png)
![5-(4-Methylphenyl)-2-[({2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione](/img/structure/B11640118.png)

![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11640142.png)
![ethyl 2-[3-hydroxy-5-(4-methylphenyl)-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11640145.png)

![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11640161.png)
![3-amino-N-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11640166.png)
![(5Z)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11640172.png)

![Ethyl 5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11640190.png)

![9-methyl-2-(methylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11640193.png)
![(6Z)-6-(4-{2-[2-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640209.png)
